molecular formula C16H17Cl2N5O B11311191 2-butyl-N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine

2-butyl-N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine

Cat. No.: B11311191
M. Wt: 366.2 g/mol
InChI Key: GABDVSDEVZHRCQ-UHFFFAOYSA-N
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Description

2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a tetrazole ring, a furan ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by chlorination to introduce the dichlorophenyl group. The final step involves coupling the furan and tetrazole rings under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)THIAZOL-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE
  • 2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)PYRIDIN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE

Uniqueness

Compared to similar compounds, 2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17Cl2N5O

Molecular Weight

366.2 g/mol

IUPAC Name

2-butyl-N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]tetrazol-5-amine

InChI

InChI=1S/C16H17Cl2N5O/c1-2-3-8-23-21-16(20-22-23)19-10-12-5-7-15(24-12)13-9-11(17)4-6-14(13)18/h4-7,9H,2-3,8,10H2,1H3,(H,19,21)

InChI Key

GABDVSDEVZHRCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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